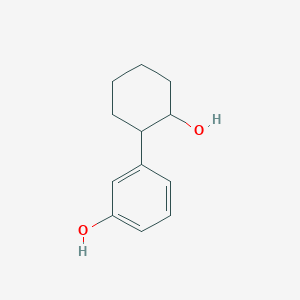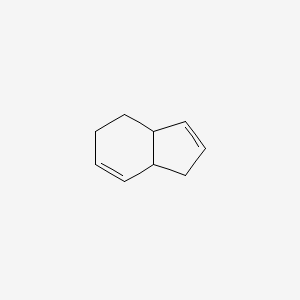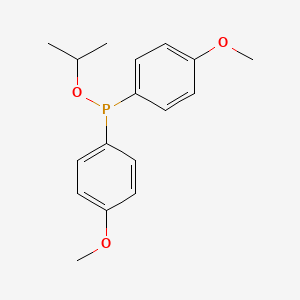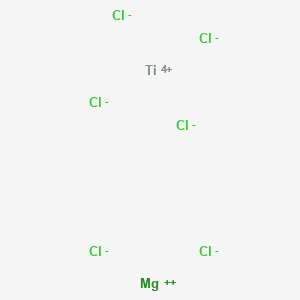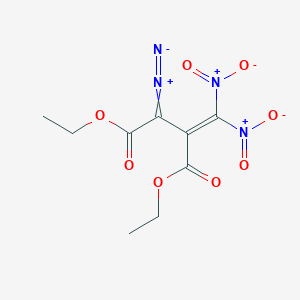![molecular formula C13H25B B14498006 9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- CAS No. 63942-78-9](/img/structure/B14498006.png)
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is an organoborane compound known for its utility in organic synthesis. This colorless solid is widely used as a hydroboration reagent, which is a process that adds boron and hydrogen across carbon-carbon multiple bonds . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
准备方法
Synthetic Routes and Reaction Conditions
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction involves the cyclic hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C . This method yields a solution containing the dimer in approximately 90% yield .
Industrial Production Methods
The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods involve similar synthetic routes but are scaled up to meet commercial demands. The compound is often produced in large quantities and purified to high standards to ensure its effectiveness in various applications .
化学反应分析
Types of Reactions
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- undergoes several types of chemical reactions, including:
Hydroboration: Addition of boron and hydrogen across carbon-carbon multiple bonds.
Reduction: Reduction of carbonyl compounds, acid chlorides, and alkenes.
Oxidation: Oxidative cleavage of alkenes to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include borane-tetrahydrofuran complex, hydrogen peroxide, and aqueous potassium hydroxide . The reactions are typically carried out under mild conditions, making the compound a versatile reagent in organic synthesis .
Major Products Formed
The major products formed from these reactions include terminal alcohols, amines, and other reduced organic compounds .
科学研究应用
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism by which 9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- exerts its effects involves the addition of boron and hydrogen across carbon-carbon multiple bonds. The steric demand of the compound greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
相似化合物的比较
Similar Compounds
Borane-tetrahydrofuran complex: Another hydroboration reagent used in organic synthesis.
Borane-dimethyl sulfide complex: Used for similar purposes but has different reactivity and selectivity.
Catecholborane: A hydroboration reagent with distinct properties and applications.
Uniqueness
9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)- is unique due to its high regioselectivity and ability to form terminal alcohols with minimal formation of 2-substituted isomers . Its stability and ease of handling also make it a preferred reagent in many organic synthesis applications .
属性
CAS 编号 |
63942-78-9 |
|---|---|
分子式 |
C13H25B |
分子量 |
192.15 g/mol |
IUPAC 名称 |
9-(3-methylbutan-2-yl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H25B/c1-10(2)11(3)14-12-6-4-7-13(14)9-5-8-12/h10-13H,4-9H2,1-3H3 |
InChI 键 |
QGAKRPCGQMASKB-UHFFFAOYSA-N |
规范 SMILES |
B1(C2CCCC1CCC2)C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



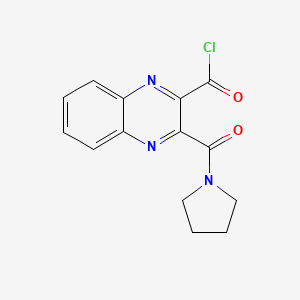
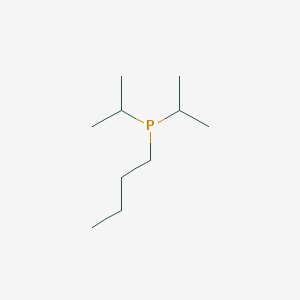

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
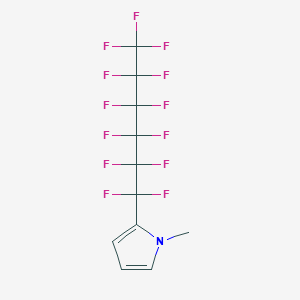
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
